N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE
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Overview
Description
N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thiourea compound under acidic conditions.
Substitution Reactions: The chlorophenyl and methyl groups are introduced through substitution reactions using appropriate chlorinated precursors and catalysts.
Final Coupling: The final step involves coupling the thiazole derivative with a dichlorophenyl amine under controlled temperature and pressure conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, catalysts like palladium or platinum.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar structure but with bromine and chloroacetamide groups.
5-(2-CHLOROPHENYL)-4-((4-METHYLBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: Contains a triazole ring instead of thiazole.
Uniqueness
N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is unique due to its specific combination of chlorophenyl and methyl groups attached to the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2S/c1-9-15(10-2-4-11(17)5-3-10)21-16(22-9)20-12-6-7-13(18)14(19)8-12/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECEXVPRJTPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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